molecular formula C6H7BrCl2N2 B2550506 2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride CAS No. 2260935-65-5

2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride

Cat. No.: B2550506
CAS No.: 2260935-65-5
M. Wt: 257.94
InChI Key: KRUQMVHEJQFVSR-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride is a halogenated pyridine derivative characterized by a bromo group at position 2, a chloro group at position 6, and a methylamine substituent at position 3, with a hydrochloride salt form. Its hydrochloride salt enhances solubility and stability, making it suitable for formulation studies .

Properties

IUPAC Name

2-bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c1-9-4-2-3-5(8)10-6(4)7;/h2-3,9H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUQMVHEJQFVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(C=C1)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction conditions often require heating and the presence of a suitable solvent to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.

    Reduction Reactions: The compound can also undergo reduction reactions to form reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Biological Research: It is employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of halogenated pyridines with modifications at positions 2, 3, and 4. Key analogs include:

Compound Name Substituents Similarity Score Key Differences
2-Bromo-6-chloro-5-methylpyridin-3-amine 5-methyl instead of N-methyl 0.87 Methyl at pyridine C5 vs. N-methyl
3-Bromo-6-chloro-N-methylpyridin-2-amine Bromo at C3, chloro at C6, methylamine at C2 N/A Substituent positions shifted
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Trifluoromethyl at C6, bromo at C3, chloro at C5 N/A Trifluoromethyl group introduces hydrophobicity
6-Bromo-2-chloropyridin-3-amine No N-methyl group N/A Lacks methylamine substituent

Key Observations :

  • Substituent Position : Shifting substituents (e.g., bromo from C2 to C3) alters electronic distribution and steric effects, impacting reactivity and binding affinity .
  • Salt Forms: The hydrochloride salt in the target compound improves aqueous solubility relative to non-salt analogs like 6-Bromo-2-chloropyridin-3-amine .

Physicochemical Properties

  • Molecular Weight : The hydrochloride salt increases molecular weight (~292.61 g/mol for related compounds) compared to free bases .
  • Solubility : Hydrochloride salts generally exhibit higher solubility in polar solvents. For example, amitriptyline hydrochloride (a structurally unrelated but methodologically validated compound) shows stability in aqueous solutions, suggesting similar behavior for the target compound .

  • Stability : Halogenated pyridines with electron-withdrawing groups (e.g., nitro, trifluoromethyl) may exhibit lower thermal stability due to increased electronegativity .

Biological Activity

2-Bromo-6-chloro-N-methylpyridin-3-amine; hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which significantly influence its reactivity and interaction with biological targets. This article explores its biological activity, focusing on its antimicrobial, anticancer, and potential immunomodulatory properties.

The molecular structure of 2-Bromo-6-chloro-N-methylpyridin-3-amine includes:

  • Bromine (Br) : Enhances reactivity and potential interactions with nucleophilic sites.
  • Chlorine (Cl) : Contributes to the compound's overall lipophilicity and stability.
  • N-Methyl Group : Increases solubility and may influence the compound's pharmacokinetics.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 2-Bromo-6-chloro-N-methylpyridin-3-amine. The compound has been tested against various bacterial strains and fungi, showing promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

The presence of halogen substituents is believed to enhance the compound's antibacterial activity by disrupting bacterial cell membranes or inhibiting essential enzymatic processes .

Anticancer Activity

In vitro studies have indicated that 2-Bromo-6-chloro-N-methylpyridin-3-amine exhibits antitumor activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes in treated cells.

Cell Line IC50 Value
MCF-710 µM
A54915 µM

Further investigations into the apoptosis mechanism revealed that the compound may induce cell death through ROS generation and DNA damage .

Immunomodulatory Effects

Recent research suggests that 2-Bromo-6-chloro-N-methylpyridin-3-amine may modulate immune responses by acting as a factor D inhibitor, which could have implications for treating autoimmune diseases. However, detailed studies are still required to elucidate the exact mechanisms involved.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various pyridine derivatives, including 2-Bromo-6-chloro-N-methylpyridin-3-amine, against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against E. coli and S. aureus, highlighting the potential for developing new antimicrobial agents from this compound .
  • Anticancer Mechanism : In another investigation, the compound was tested for its ability to induce apoptosis in cancer cell lines. Flow cytometry analysis showed a dose-dependent increase in apoptotic cells when treated with varying concentrations of 2-Bromo-6-chloro-N-methylpyridin-3-amine .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 2-bromo-6-chloro-N-methylpyridin-3-amine hydrochloride?

Methodological Answer:
The synthesis of halogenated pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, details a reflux method using pyridine and p-toluenesulfonic acid in aqueous conditions to synthesize a brominated pyridine carboxamide. Adapting this approach:

  • Key Steps :
    • React 2-chloronicotinic acid derivatives with halogenated anilines under acidic reflux (e.g., pyridine and p-TsOH) .
    • Monitor reaction progress via TLC or HPLC to optimize reaction time and minimize byproducts.
    • Purify via recrystallization (e.g., methanol) to isolate the hydrochloride salt .
  • Critical Parameters : Adjust pH to stabilize the amine hydrochloride form and ensure stoichiometric excess of methylamine to drive N-methylation.

Advanced: How can crystallographic data resolve tautomeric or conformational ambiguities in this compound?

Methodological Answer:
X-ray crystallography is pivotal for resolving tautomerism. highlights the use of single-crystal X-ray diffraction to distinguish keto-amine vs. hydroxy tautomers in a brominated pyridine derivative:

  • Procedure :
    • Grow crystals in a polar solvent (e.g., MeOH) to stabilize hydrogen-bonded dimers .
    • Analyze intermolecular interactions (N–H⋯O bonds) to confirm tautomeric forms .
    • Compare dihedral angles between aromatic rings; planar conformations suggest extended π-conjugation .
  • Contradiction Management : If NMR data conflicts with crystallography, prioritize X-ray results due to direct structural evidence.

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:
Combine multiple techniques for robust analysis:

  • HPLC : Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>95% as per ) .
  • NMR : Assign peaks for bromine/chlorine substituents (e.g., δ 7.5–8.5 ppm for aromatic protons) and confirm N-methylation via singlet at δ 3.0–3.5 ppm .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).
  • Elemental Analysis : Confirm halogen content (Br, Cl) and stoichiometry of the hydrochloride salt .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C .
    • Monitor degradation via HPLC at intervals (0, 7, 14 days).
    • Identify degradation products (e.g., dehalogenation or hydrolysis) using LC-MS .
  • Key Findings : Hydrochloride salts are prone to hydrolysis under alkaline conditions; store at 2–8°C in inert atmospheres .

Basic: What are common byproducts during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts :
    • Unreacted starting materials (e.g., 3-bromo-2-methylaniline) due to incomplete substitution .
    • Diastereomers or dimerization products from uncontrolled reaction kinetics.
  • Mitigation :
    • Use excess methylamine to drive N-methylation to completion.
    • Employ gradient column chromatography (silica gel, ethyl acetate/hexane) for separation .

Advanced: How to evaluate biological activity, such as kinase inhibition or enzyme interactions?

Methodological Answer:

  • Assay Design :
    • Use fluorescence polarization assays with recombinant kinases (e.g., p38 MAPK) to measure IC50 values .
    • Perform competitive binding studies with ATP analogs (e.g., ’s SKF-86002 protocol) .
  • Data Interpretation :
    • Compare inhibition kinetics with known inhibitors (e.g., SB-202190) to assess selectivity .
    • Use molecular docking simulations to map halogen-substituent interactions with kinase active sites.

Basic: What safety precautions are critical during handling and storage?

Methodological Answer:

  • Handling :
    • Use fume hoods, gloves, and eye protection to avoid inhalation/skin contact (H313/H333 hazards) .
    • Neutralize spills with sodium bicarbonate .
  • Storage :
    • Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation .

Advanced: How to optimize solubility for in vitro assays without compromising stability?

Methodological Answer:

  • Solubility Screening :
    • Test solvents (DMSO, PBS, ethanol) at 1–10 mM concentrations .
    • Use surfactants (e.g., Tween-80) or cyclodextrins for aqueous solubility enhancement .
  • Stability Trade-offs :
    • Avoid prolonged DMSO storage (>1 week) to prevent degradation; prepare fresh solutions for assays .

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